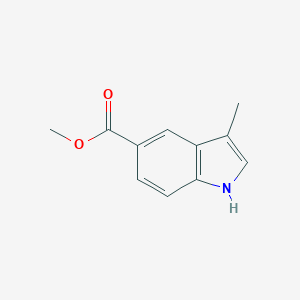![molecular formula C10H7NO3S B079560 5-[(2-Hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione CAS No. 6325-94-6](/img/structure/B79560.png)
5-[(2-Hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of “5-[(2-Hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione” include a molecular weight of 221.23 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 4, and a rotatable bond count of 1 . Its exact mass and monoisotopic mass are both 221.01466426 g/mol, and its topological polar surface area is 91.7 Ų . The compound is solid in physical form .Scientific Research Applications
Urease Inhibition
The compound has been found to have potent urease inhibitory activity . Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia, a reaction that can have significant implications in the medical field, particularly in the treatment of certain urinary tract infections and in the formation of certain types of kidney stones.
Antibacterial Activity
The compound has demonstrated antibacterial potential . It was synthesized and characterized using various spectroscopic techniques, and then screened against selected microbes. The results showed that the compound exhibited antimicrobial activity against all the tested microorganisms except Candida albicans isolate .
Drug Discovery
The compound could potentially be used in drug discovery, particularly in the development of new antibacterial drugs . The compound was found to have a high binding affinity for E. coli, making it effective as an antibacterial agent for this bacterium .
Coordination Chemistry
The compound has been used as a chelating ligand in coordination complexes . These complexes have important biological activities and are considered important models in species of biological significance .
Mechanism of Action
Target of Action
The primary target of 5-[(2-Hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione is bacterial proteins . These proteins play a crucial role in the survival and proliferation of bacteria, making them an effective target for antibacterial agents .
Mode of Action
The compound interacts with its bacterial protein targets through a process known as molecular docking . This interaction results in a high binding affinity, which effectively inhibits the function of the bacterial proteins . The disruption of these proteins can lead to the death of the bacteria, thus exhibiting the compound’s antibacterial properties .
Biochemical Pathways
Given its antibacterial properties, it can be inferred that the compound likely disrupts essential biochemical pathways in bacteria, leading to their death .
Result of Action
The result of the action of 5-[(2-Hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione is the inhibition of bacterial growth . The compound exhibits antimicrobial activity against all tested microorganisms, except Candida albicans isolate . This makes it effective as an antibacterial agent, particularly against E. coli .
properties
IUPAC Name |
5-[(2-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3S/c12-7-4-2-1-3-6(7)5-8-9(13)11-10(14)15-8/h1-5,12H,(H,11,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZVVCHFDGJEVTB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NC(=O)S2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-Hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
CAS RN |
6325-94-6 |
Source


|
| Record name | 5-(2-HYDROXY-BENZYLIDENE)-THIAZOLIDINE-2,4-DIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Bromo-6-nitroimidazo[1,2-a]pyridine](/img/structure/B79480.png)











